1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Overview
Description
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure with two distinct substituents: a 2H-1,3-benzodioxol-5-yl group and a 3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the substituents. One common approach is to start with the synthesis of the pyrrolidine-2,5-dione core through a cyclization reaction. The 2H-1,3-benzodioxol-5-yl group can be introduced via a Friedel-Crafts acylation reaction, while the 3-methylphenylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE: Similar structure with a different position of the methyl group on the phenyl ring.
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-3-2-4-16(9-14)10-17-12-20(23)22(21(17)24)8-7-15-5-6-18-19(11-15)26-13-25-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXEQIMGGQNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322628 | |
Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369398-34-5 | |
Record name | 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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